molecular formula C19H20N2O3 B2983862 2-(4-ethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922000-02-0

2-(4-ethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2983862
CAS No.: 922000-02-0
M. Wt: 324.38
InChI Key: HQUHVSXMCXFLNP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of an ethoxyphenyl group and an acetamide moiety further enhances its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxyaniline and 2-oxo-1,2,3,4-tetrahydroquinoline.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts such as Lewis acids to enhance reaction rates.

    Solvents: Selection of appropriate solvents like ethanol or dichloromethane to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions due to its structural complexity.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Cosmetics: Inclusion in formulations for its potential skin-beneficial effects.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

    Receptor Interaction: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Uniqueness

  • Ethoxy Group : The presence of the ethoxy group in 2-(4-ethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide provides unique electronic and steric properties, influencing its reactivity and biological activity.
  • Quinoline Core : The quinoline core is a versatile scaffold that can interact with various biological targets, enhancing the compound’s potential applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-24-16-7-3-13(4-8-16)11-19(23)20-15-6-9-17-14(12-15)5-10-18(22)21-17/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUHVSXMCXFLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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